molecular formula C20H26N2O2 B5127258 4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol

4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol

Cat. No.: B5127258
M. Wt: 326.4 g/mol
InChI Key: IGYWESMVGDLJSG-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of a benzylpiperazine moiety attached to an ethoxyphenol group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-2-24-20-14-18(8-9-19(20)23)16-22-12-10-21(11-13-22)15-17-6-4-3-5-7-17/h3-9,14,23H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYWESMVGDLJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol typically involves the following steps:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine by reacting piperazine with benzyl chloride under basic conditions.

    Attachment of Ethoxyphenol Group: The benzylpiperazine is then reacted with 2-ethoxyphenol in the presence of a suitable catalyst to form the final compound.

The reaction conditions may vary depending on the specific synthetic route, but common conditions include the use of organic solvents such as methanol or ethanol, and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and typically involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as quinones or phenolic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit oxidoreductase enzymes, which play a crucial role in various metabolic pathways . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol is unique due to its specific structural features, such as the combination of a benzylpiperazine moiety with an ethoxyphenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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